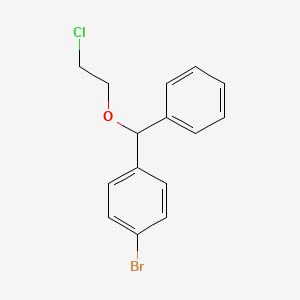
p-Bromobenzhydryl 2-Chloroethyl Ether
Vue d'ensemble
Description
P-Bromobenzhydryl 2-Chloroethyl Ether, also known as Brallobarbital, is a biochemical used for proteomics research . It is a barbiturate derivative that belongs to the sedative and hypnotic class of drugs.
Molecular Structure Analysis
The molecular formula of p-Bromobenzhydryl 2-Chloroethyl Ether is C15H14BrClO, and its molecular weight is 325.63 .Applications De Recherche Scientifique
Synthesis and Derivatives
- Methyl N-(2-Oxy-5-bromobenzhydryl)glycine, a derivative of p-Bromobenzhydryl 2-Chloroethyl Ether, has been synthesized and studied for its psychopharmacological activity, showing potential for further research in medicinal chemistry (Voronina et al., 2004).
Environmental Impact and Degradation
- Polybrominated diphenyl ethers (PBDEs), chemically related to p-Bromobenzhydryl 2-Chloroethyl Ether, are identified as environmental concerns due to their global distribution and bioaccumulating properties. Studies on their photochemical degradation and environmental fate have been conducted (Eriksson et al., 2004).
- There is increasing concern over the toxicity and environmental distribution of various brominated compounds used as flame retardants. The ecological and environmental impact of these compounds, including PBDEs, has been reviewed, assessing their occurrence, source, fate, and toxicology (D’Silva et al., 2004).
Toxicological Studies
- Brominated flame retardants like PBDEs have been studied for potential developmental neurotoxic effects. Exposure to these compounds can cause permanent aberrations in spontaneous behavior and affect learning and memory functions, indicating the need for cautious use and disposal (Eriksson et al., 2001).
Analytical Chemistry and Detection
- Techniques for the determination of PBDEs and polybrominated dibenzo-p-dioxins/dibenzofurans in various samples, including marine products, have been developed. This aids in understanding the levels of these compounds in the environment and food sources (Ashizuka et al., 2005).
Propriétés
IUPAC Name |
1-bromo-4-[2-chloroethoxy(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO/c16-14-8-6-13(7-9-14)15(18-11-10-17)12-4-2-1-3-5-12/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEKQAWCNLJISB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Bromobenzhydryl 2-Chloroethyl Ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



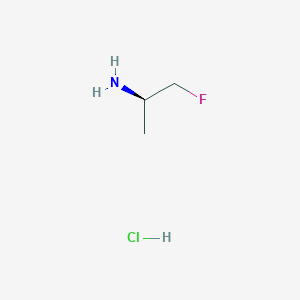
![2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile](/img/structure/B1449290.png)
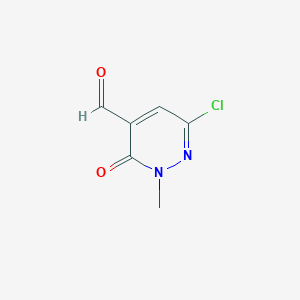
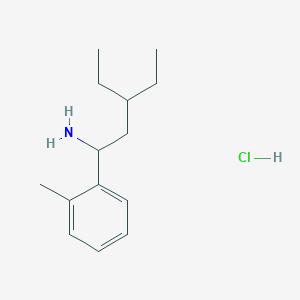
![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride](/img/structure/B1449296.png)
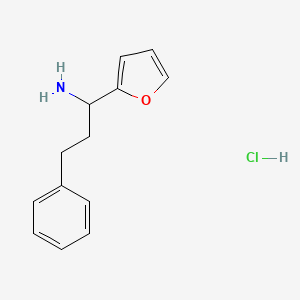
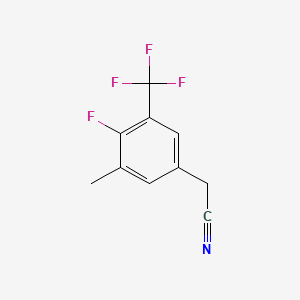
![Spiro[2.4]heptan-1-amine hydrochloride](/img/structure/B1449303.png)
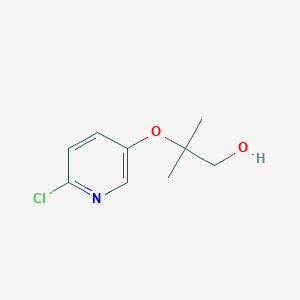
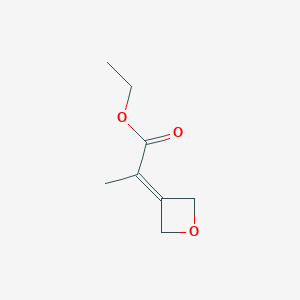
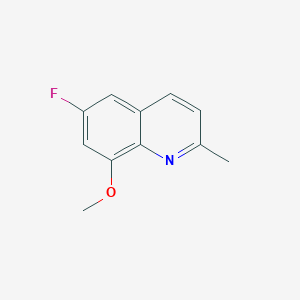
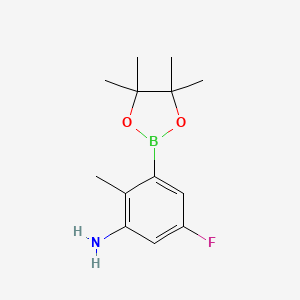
![[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1449311.png)
